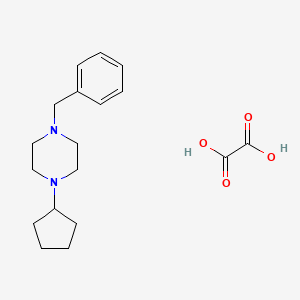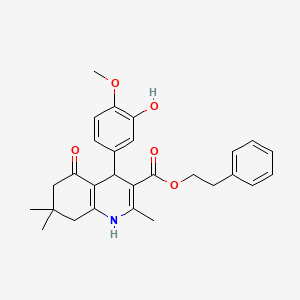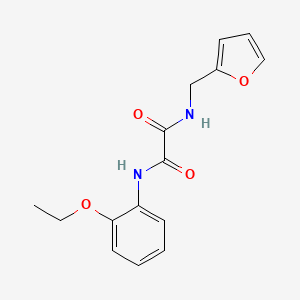![molecular formula C15H20N2O2 B5207923 5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]](/img/structure/B5207923.png)
5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane], also known as 8-Nitrospirolin, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds and has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-anxiety effects.
Mechanism of Action
The exact mechanism of action of 5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] is not fully understood. However, it has been suggested that this compound may act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been suggested that this compound may exhibit its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to exhibit anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] has been found to exhibit anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using 5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]. One direction is to further investigate the mechanism of action of this compound. Another direction is to study the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies could be conducted to investigate the potential use of 5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] in combination with other drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] involves the reaction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with nitric acid in the presence of acetic anhydride. This reaction results in the formation of 8-nitro-2-phenyl-1,2,3,4-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane], which is then further treated with methyl iodide to obtain 5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane].
Scientific Research Applications
5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-anxiety effects. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
5-methyl-8-nitrospiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclopentane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-9-15(6-2-3-7-15)16-10-12-8-13(17(18)19)4-5-14(11)12/h4-5,8,11,16H,2-3,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJWWKKHMRXOJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCCC2)NCC3=C1C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809593 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cambridge id 5663495 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5207840.png)
![N-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5207844.png)

![4-[4-(allyloxy)-3-methoxybenzylidene]-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5207846.png)
![1-[3-(4-methyl-1-piperazinyl)propyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5207851.png)
![1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine](/img/structure/B5207854.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide](/img/structure/B5207872.png)
![2-[(1-benzyl-2,5-dioxo-3-pyrrolidinyl)thio]-N-phenylacetamide](/img/structure/B5207877.png)

![methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5207896.png)
![ethyl 4-[2-hydroxy-3-(4-isopropyl-3-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207897.png)

